3-Methyl-6-(pyridin-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one
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Overview
Description
3-Methyl-6-(pyridin-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one is a heterocyclic compound that contains an oxadiazine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(pyridin-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable hydrazine and an aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(pyridin-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-Methyl-6-(pyridin-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(pyridin-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit various biological activities.
Diazine Derivatives: Compounds such as pyridazine, pyrimidine, and pyrazine are structurally similar and have diverse pharmacological applications.
Uniqueness
3-Methyl-6-(pyridin-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one is unique due to its specific oxadiazine-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
62068-50-2 |
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Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-methyl-6-pyridin-2-yl-4H-1,3,5-oxadiazin-2-one |
InChI |
InChI=1S/C9H9N3O2/c1-12-6-11-8(14-9(12)13)7-4-2-3-5-10-7/h2-5H,6H2,1H3 |
InChI Key |
RKASPWAVGDRTEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN=C(OC1=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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